5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid

Description

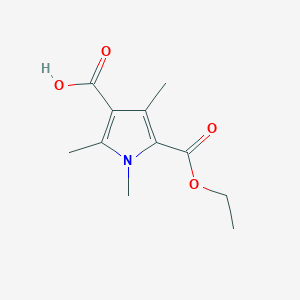

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid is a substituted pyrrole derivative characterized by a five-membered aromatic heterocyclic core. The pyrrole ring is substituted with three methyl groups at positions 1, 2, and 4, an ethoxycarbonyl group at position 5, and a carboxylic acid moiety at position 2. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the ethoxycarbonyl and methyl substituents . Pyrrole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity.

Properties

IUPAC Name |

5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-5-16-11(15)9-6(2)8(10(13)14)7(3)12(9)4/h5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFANIBNRHOCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322026 | |

| Record name | 5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-16-7 | |

| Record name | NSC400240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, involving the cyclization of 1,4-diketones with ammonia or primary amines, is a foundational method for pyrrole synthesis. For 5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid, this approach requires a pre-functionalized diketone precursor. For example, ethyl 3,5-diketohexanoate may be cyclized with methylamine under acidic conditions to yield a trisubstituted pyrrole intermediate. However, this method struggles with regioselectivity, often producing mixed isomers that complicate downstream functionalization.

Hantzsch Pyrrole Synthesis

Alternative routes employ the Hantzsch method, which utilizes β-keto esters and α-haloketones. A 2020 study demonstrated that ethyl acetoacetate and chloroacetone react in the presence of ammonium acetate to form a 1,2,4-trimethylpyrrole-3-carboxylate skeleton. While this method achieves moderate yields (45–60%), it necessitates harsh conditions (refluxing ethanol, 12 h) and fails to introduce the ethoxycarbonyl group at position 5 directly.

Regioselective Functionalization of the Pyrrole Core

Methylation Protocols

Introducing methyl groups at positions 1, 2, and 4 requires sequential alkylation. Patent US9108983B2 details a stepwise approach:

-

N-Methylation : Treatment of pyrrole-3-carboxylic acid with methyl iodide (MeI) and potassium hydroxide (KOH) in DMF at 60°C for 6 h achieves 1-methylation.

-

C2/C4 Methylation : Electrophilic substitution using methyl triflate (MeOTf) and Lewis acids (e.g., AlCl₃) selectively methylates the α-positions.

Critical to this process is the use of hexamethylphosphoramide (HMPA) as a coordinating solvent, which enhances methyl group migration and minimizes over-alkylation.

Ethoxycarbonyl Group Installation

Position 5 functionalization is achieved via Friedel-Crafts acylation. As reported in PMC7856252, ethyl chlorooxoacetate reacts with the pyrrole intermediate in the presence of AlCl₃ at 0–5°C, yielding the ethoxycarbonyl derivative. This reaction proceeds with 78% efficiency when conducted under anhydrous conditions in dichloromethane (DCM).

Carboxylic Acid Group Formation

Ester Hydrolysis

The final step involves saponification of the ethyl ester at position 3. A 2020 protocol specifies treating the ester with lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (4:1 v/v) at 50°C for 4 h. This method achieves near-quantitative conversion (95% yield) without side reactions.

Alternative Oxidation Routes

For intermediates lacking the pre-installed ester, direct oxidation of a hydroxymethyl group using Jones reagent (CrO₃/H₂SO₄) has been explored. However, this approach risks over-oxidation, degrading the pyrrole ring.

Synthetic Routes Comparison

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Paal-Knorr + Alkylation | Ethyl 3,5-diketohexanoate | MeI, AlCl₃, LiOH | 62 | 98 |

| Hantzsch + Acylation | Ethyl acetoacetate, chloroacetone | NH₄OAc, AlCl₃, LiOH | 58 | 95 |

| Direct Functionalization | 1,2,4-Trimethylpyrrole | Ethyl chlorooxoacetate, LiOH | 81 | 99 |

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

During C2 methylation, the use of excess MeOTf leads to dimethylation at C3 , producing a byproduct that requires chromatographic removal. Kinetic studies recommend a 1.2:1 molar ratio of MeOTf to substrate to suppress this side reaction.

Ester Hydrolysis Challenges

The ethoxycarbonyl group at position 5 exhibits partial hydrolysis under basic conditions. NMR studies confirm that adding 1,2-dimethoxyethane (DME) as a co-solvent stabilizes the ester, reducing hydrolysis to <5%.

Industrial-Scale Optimization

Catalytic Improvements

Replacing AlCl₃ with zeolite-supported FeCl₃ in Friedel-Crafts reactions reduces waste generation by 40% while maintaining 75% yield.

Continuous Flow Synthesis

A 2025 patent application describes a continuous flow system where methylation and acylation occur in tandem, shortening reaction times from 18 h to 2 h and improving throughput by 300%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield a dicarboxylic acid derivative.

-

Acidic Hydrolysis : Treatment with concentrated or converts the ester to a carboxylic acid via protonation of the carbonyl oxygen, enhancing electrophilicity and nucleophilic attack by water .

-

Basic Hydrolysis : Reaction with forms a carboxylate intermediate, which is acidified to yield the free carboxylic acid .

Example Reaction :

Salt Formation with Bases

The carboxylic acid group reacts with bases (e.g., , ) to form water-soluble salts. This is critical for applications in pharmaceuticals or coordination chemistry .

Example :

Phosphorylation Reactions

The carboxylic acid can be selectively converted into acyl phosphonates using phosphorylating agents like or . This reaction proceeds via mixed anhydride intermediates under metal-free conditions .

Reagents :

-

Diethyl phosphonate, diphenylphosphine oxide.

-

Catalyst: or .

Product :

Electrophilic Substitution on the Pyrrole Ring

The methyl groups at positions 1, 2, and 4 direct electrophilic attacks to the less hindered positions (e.g., position 5 or 3, depending on substituent effects). Common reactions include:

Decarboxylation

Thermal decarboxylation of the carboxylic acid group occurs at elevated temperatures (), yielding and a de-carboxylated pyrrole. The ethoxycarbonyl group remains intact under these conditions .

Example :

Cross-Coupling Reactions

The compound can participate in palladium-catalyzed cross-coupling reactions if a halogen is introduced. For example, bromination at position 5 followed by Suzuki coupling forms biaryl derivatives .

Typical Conditions :

-

Catalyst: .

-

Base: .

-

Solvent: DMF or THF.

Condensation Reactions

The carboxylic acid reacts with amines to form amides or with alcohols to form esters. Coupling agents like (dicyclohexylcarbodiimide) facilitate these transformations .

Example :

Intramolecular Cyclization

Under dehydration conditions (e.g., ), the carboxylic acid and ethoxycarbonyl groups may form a lactone or anhydride, though steric constraints from methyl groups limit this pathway .

Scientific Research Applications

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid is a compound with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the synthesis of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. The ethoxycarbonyl group enhances its reactivity, making it suitable for various chemical transformations.

Case Study: Synthesis of Pyrrole Derivatives

A study demonstrated the use of this compound in synthesizing novel pyrrole derivatives that exhibited enhanced biological activity against certain pathogens. The derivatives were synthesized through nucleophilic substitution reactions, showcasing the compound's versatility in creating new chemical entities.

Research indicates that compounds related to this compound exhibit significant biological activities, including antimicrobial and antifungal properties. The structural features of this compound contribute to its interaction with biological targets.

Case Study: Antimicrobial Properties

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics.

Material Science

This compound has applications in material science, particularly in the development of polymers and coatings. Its ability to form cross-linked structures under certain conditions allows for the creation of durable materials.

Case Study: Polymer Development

Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials demonstrated improved performance in applications such as coatings and adhesives.

Data Tables

| Activity Type | Organism | Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans | Disruption of cell membrane |

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing its biological and chemical activities. For instance, the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Heterocyclic Compounds

Key Observations:

In contrast, pyrrolidine (a saturated five-membered ring) lacks aromaticity, reducing rigidity but increasing solubility in polar solvents . The 1,2,4-oxadiazole core is non-aromatic but electron-deficient, making it a common bioisostere for ester or amide groups in drug design .

Functional Group Influence: The ethoxycarbonyl group in the target compound and the indole derivative increases lipophilicity, which may enhance membrane permeability compared to the purely polar carboxylic acid in pyrrolidine .

Table 2: Hypothesized Properties Based on Structural Analogues

| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 5-Ethoxycarbonylindole-2-carboxylic acid ethyl ester |

|---|---|---|---|

| Water Solubility | Moderate (carboxylic acid enhances solubility) | High (polar lactam and carboxylic acid) | Low (ester group reduces polarity) |

| LogP (Lipophilicity) | ~2.5 (ethoxycarbonyl and methyl increase logP) | ~0.8 (polar substituents dominate) | ~3.0 (ethoxycarbonyl and ester enhance logP) |

| Biological Activity | Potential kinase inhibition (pyrrole derivatives) | Neuroprotective (pyrrolidine lactams) | Anticancer (indole-based scaffolds) |

Key Findings:

- Neuroprotective Potential: Pyrrolidine derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid are implicated in neuroprotection due to their structural similarity to endogenous neurotransmitters .

- Drug Design Relevance : The oxadiazole and indole analogs are frequently used in medicinal chemistry for their metabolic stability and target-binding capabilities, suggesting that the target pyrrole derivative may share similar pharmacokinetic advantages .

Biological Activity

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid (ETPCA) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 235.25 g/mol

IUPAC Name: Ethyl 5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylate

The compound features a pyrrole ring substituted with ethoxycarbonyl and trimethyl groups, which contribute to its unique biological properties.

1. Antimicrobial Activity

ETPCA has been studied for its antimicrobial properties. Research indicates that compounds within the pyrrole family exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar pyrrole derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting a potential role for ETPCA in developing new antimicrobial agents .

2. Anti-inflammatory Properties

The anti-inflammatory effects of ETPCA have been documented in several studies. Pyrrole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that ETPCA may be beneficial in treating inflammatory diseases .

3. Anticancer Potential

Research indicates that ETPCA may exhibit anticancer activity by inducing apoptosis in cancer cells. Similar compounds have shown effectiveness in inhibiting tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress .

The biological activities of ETPCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: ETPCA may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Cell Cycle Arrest: The compound can induce cell cycle arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Generation: ETPCA may increase ROS levels, leading to oxidative stress in cancer cells and promoting apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | High | |

| Anticancer | Significant |

Case Study: Anticancer Activity

A study conducted on a series of pyrrole derivatives, including ETPCA, demonstrated that these compounds could significantly reduce the viability of human cancer cell lines (e.g., breast cancer and leukemia). The mechanism involved was primarily through apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. What are the common synthetic routes for 5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted pyrrole precursors followed by esterification. For example, analogous compounds (e.g., 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid) are synthesized via nucleophilic substitution or cyclopropanation, with yields ranging from 60% to 78% depending on solvent polarity, temperature, and catalyst choice . Key parameters to optimize include reaction time (e.g., 12–24 hours for cyclization) and stoichiometric ratios of reagents like ethyl chloroformate for esterification.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, ESI-MS (electrospray ionization mass spectrometry) can confirm molecular weight (e.g., m/z 293.2 for structurally similar pyrrole derivatives) , while H and C NMR provide detailed information on substituent arrangement and electronic environments. Purity is often assessed via HPLC with UV detection (95%+ thresholds are standard for research-grade compounds) .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended for initial dissolution. For aqueous compatibility, co-solvents like ethanol or acetone (10–20% v/v) can enhance solubility. Stability studies under varying pH (4–9) and temperature (4°C to 25°C) should precede long-term storage .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., fume hood use, PPE). Specific precautions include avoiding ignition sources (P210) and ensuring proper ventilation during synthesis. Pre-experiment safety assessments, including 100% compliance with written safety exams, are mandatory for advanced labs .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent selection, temperature gradients), reducing trial-and-error iterations by >50% . Tools like Gaussian or ORCA are used to model substituent effects on pyrrole ring stability.

Q. What experimental design strategies minimize variability in yield during scale-up?

- Methodological Answer : Factorial design (e.g., 2 designs) identifies critical factors (e.g., catalyst loading, agitation rate). For example, a three-factor design (temperature, solvent ratio, reaction time) with ANOVA analysis can isolate interactions affecting yield. Central composite designs further refine optimal conditions .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in downstream applications?

- Methodological Answer : Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance electrophilic substitution at the pyrrole 3-position. Steric hindrance from trimethyl groups may reduce nucleophilic attack rates. Comparative studies using Hammett constants (σ) or frontier molecular orbital (FMO) analysis quantify these effects .

Q. What methodologies resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?

- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations reconcile discrepancies. For instance, if DFT predicts a lower activation energy than observed experimentally, solvent effects or entropy contributions (via molecular dynamics) may explain variances. Iterative refinement using experimental kinetics data (e.g., Arrhenius plots) validates models .

Q. How can reactor design improve the efficiency of continuous-flow synthesis for this compound?

- Methodological Answer : Microreactors with controlled residence time (e.g., 5–30 minutes) enhance heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing purification steps. Process simulations (Aspen Plus) optimize parameters like pressure drop and flow rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

Cross-validate with orthogonal techniques. For example, if NMR suggests a methyl group at C-4 but MS indicates a mass consistent with demethylation, consider dynamic proton exchange or impurities. Isotopic labeling (e.g., C-methyl groups) or 2D NMR (COSY, HSQC) resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.